Stereochemical Differentiation: (R)- vs. (S)-Boc-Tmo Phenyl Ester ClpXP Inhibitory Potency
The phenyl ester derived from Boc-D-3,4,5-trimethoxyphenylalanine [(R)-Boc-Tmo-OAr, compound 9] exhibited an apparent IC₅₀ of 0.37 µM in the S. aureus ClpXP protease assay, whereas the phenyl ester derived from the corresponding L-enantiomer [(S)-Boc-Tmo-OAr, compound 10] was 25-fold less potent [1]. Both enantiomers were evaluated under identical conditions in the same study, confirming that the D-configuration at the α-carbon is essential for high-affinity ClpP active-site engagement [1].
| Evidence Dimension | Apparent IC₅₀ for inhibition of S. aureus ClpXP protease (GFP degradation assay) |
|---|---|
| Target Compound Data | (R)-Boc-Tmo-OAr (derived from CAS 82317-85-9): apparent IC₅₀ = 0.37 µM |
| Comparator Or Baseline | (S)-Boc-Tmo-OAr (derived from L-enantiomer): ~9.25 µM (25-fold weaker) |
| Quantified Difference | 25-fold potency advantage for (R)-enantiomer-derived inhibitor |
| Conditions | S. aureus ClpXP protease assay; GFP-SsrA degradation monitored; data normalized to DMSO control (100% activity); n≥6; mean and SD reported |
Why This Matters
Procurement of the correct D-enantiomer (CAS 82317-85-9) ensures synthetic access to inhibitors with nanomolar potency; the L-enantiomer yields a substantially weaker compound, directly impacting lead optimization outcomes.
- [1] Lakemeyer, M., Bertosin, E., Möller, F., Balogh, D., Strasser, R., Dietz, H., & Sieber, S. A. (2019). Tailored Peptide Phenyl Esters Block ClpXP Proteolysis by an Unusual Breakdown into a Heptamer–Hexamer Assembly. Angewandte Chemie International Edition, 58(21), 7127–7132. View Source
